molecular formula C13H12N2O3 B6387169 2-Amino-5-[4-(hydroxymethyl)phenyl]pyridine-3-carboxylic acid CAS No. 1261904-54-4

2-Amino-5-[4-(hydroxymethyl)phenyl]pyridine-3-carboxylic acid

Cat. No.: B6387169
CAS No.: 1261904-54-4
M. Wt: 244.25 g/mol
InChI Key: YWDQZJHLIZQEJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-[4-(hydroxymethyl)phenyl]pyridine-3-carboxylic acid is a complex organic compound with a unique structure that includes both an amino group and a carboxylic acid group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-[4-(hydroxymethyl)phenyl]pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-(hydroxymethyl)benzaldehyde with 2-aminopyridine under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors and advanced catalytic systems to optimize yield and purity. The industrial synthesis would also focus on minimizing waste and improving the overall sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-[4-(hydroxymethyl)phenyl]pyridine-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Conversion of the hydroxymethyl group to a carboxylic acid.

    Reduction: Formation of an alcohol from the carboxylic acid group.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Amino-5-[4-(hydroxymethyl)phenyl]pyridine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism by which 2-Amino-5-[4-(hydroxymethyl)phenyl]pyridine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity. The compound may also interact with cellular pathways involved in inflammation and cell proliferation, contributing to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-(hydroxymethyl)pyridine: Similar structure but lacks the carboxylic acid group.

    5-(4-Hydroxymethylphenyl)pyridine-3-carboxylic acid: Similar structure but lacks the amino group.

    2-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid: Similar structure but the hydroxymethyl group is attached to the pyridine ring instead of the phenyl ring.

Uniqueness

2-Amino-5-[4-(hydroxymethyl)phenyl]pyridine-3-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group attached to a pyridine ring, along with a hydroxymethyl group on the phenyl ring. This combination of functional groups provides the compound with distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-amino-5-[4-(hydroxymethyl)phenyl]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c14-12-11(13(17)18)5-10(6-15-12)9-3-1-8(7-16)2-4-9/h1-6,16H,7H2,(H2,14,15)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWDQZJHLIZQEJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)C2=CC(=C(N=C2)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40687117
Record name 2-Amino-5-[4-(hydroxymethyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40687117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261904-54-4
Record name 2-Amino-5-[4-(hydroxymethyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40687117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.